Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate (CAS 77112-56-2), also designated SC-51, is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class. Its core structure features bromine atoms at the 6- and 8-positions of the fused imidazo-pyrazine ring system, with an ethyl acetate side chain at the 2-position.

Molecular Formula C10H9Br2N3O2
Molecular Weight 363.01 g/mol
CAS No. 77112-56-2
Cat. No. B12898823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate
CAS77112-56-2
Molecular FormulaC10H9Br2N3O2
Molecular Weight363.01 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br
InChIInChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3
InChIKeyJDTMKOHIRCAOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate (SC-51): A Dual-Brominated Imidazo[1,2-a]pyrazine Scaffold for Antiproliferative Research and Cross-Coupling Library Synthesis


Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate (CAS 77112-56-2), also designated SC-51, is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyrazine class [1]. Its core structure features bromine atoms at the 6- and 8-positions of the fused imidazo-pyrazine ring system, with an ethyl acetate side chain at the 2-position. The compound has a molecular formula of C₁₀H₉Br₂N₃O₂ and a molecular weight of 363.01 g/mol . It has been studied for its antiproliferative effects on human lymphocytes and is listed in authoritative databases including ChEMBL (CHEMBL63903) and PubChem [2].

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate: Why Non-Brominated and Mono-Brominated Analogs Cannot Substitute for Dual-Brominated Reactivity and Biological Performance


Imidazo[1,2-a]pyrazine derivatives are not interchangeable. The presence, number, and position of bromine substituents fundamentally alter both synthetic utility and biological activity. The non-brominated analog ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate (CAS 77112-50-6) lacks the halogen handles required for transition-metal-catalyzed cross-coupling reactions that enable library diversification [1]. Mono-brominated congeners offer only a single vector for derivatization, limiting scaffold exploration. Furthermore, the 6,8-dibromo pattern in SC-51 confers distinct physicochemical properties—including a predicted LogP of 2.36 and pKa of -0.83—that differ substantially from non-brominated analogs and influence solubility, membrane permeability, and target engagement . Without direct comparative data, substituting a non-brominated or mono-brominated analog for SC-51 in a research program introduces uncontrolled variables in both synthetic and biological workflows.

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate (SC-51): Quantitative Comparator Evidence for Procurement and Experimental Design


Dual-Bromination Enables Sequential C6/C8 Cross-Coupling Library Synthesis vs. Non-Brominated or Mono-Brominated Analogs

The 6,8-dibromoimidazo[1,2-a]pyrazine core serves as a privileged substrate for sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective monoarylation at C8 followed by symmetrical or unsymmetrical diarylation at C6/C8 positions [1]. This dual-halogen architecture is essential for constructing diverse compound libraries. In contrast, the non-brominated analog ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate (CAS 77112-50-6) possesses no bromine handles and cannot participate in these cross-coupling reactions without prior halogenation . Mono-bromo analogs offer only a single derivatization vector, halving the combinatorial potential. The Goel et al. (2014) study demonstrated that 6,8-dibromo-imidazo[1,2-a]pyrazine could be sequentially functionalized to produce mono- and diarylated products with distinct in vitro anticancer profiles across a preliminary tumor cell line panel assay [1].

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

SC-51 Demonstrates Antiproliferative Activity in Primary Human Lymphocytes—A Biological Baseline Absent in Non-Brominated Analogs

In a study by Zurbonsen et al. (1999), SC-51 (alongside SC-18) inhibited mitogen-induced ³H-thymidine incorporation in human lymphocytes, demonstrating antiproliferative activity in a primary human cell model [1]. This study examined two series of imidazo[1,2-a]pyrazine derivatives and found that the first series compounds (SC-18, SC-51) were active in lymphocytes, while the newer series compounds (PAB13, PAB23, SCA40) showed antiproliferative effects in the HEL erythroleukemia cell line. The study further established that antiproliferative effects in the newer series were related to PDE-inhibitory and cAMP-elevating potency [1]. No comparable lymphocyte antiproliferation data have been published for the non-brominated analog (CAS 77112-50-6), meaning SC-51 is the only 2-acetate-substituted imidazo[1,2-a]pyrazine in this series with documented activity in primary human immune cells.

Antiproliferative Immunomodulation Phosphodiesterase

Dibromination Drives a 29°C Increase in Melting Point and Substantially Alters LogP/pKa vs. the Non-Brominated Analog

The 6,8-dibromo substitution profoundly impacts solid-state and solution-phase properties relative to the non-brominated core. The target compound (CAS 77112-56-2) exhibits a melting point of 84–86°C (hexane) and a predicted density of 1.96 g/cm³ , whereas the non-brominated analog ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate (CAS 77112-50-6) melts at 55–57°C with a predicted density of 1.28 g/cm³ . The predicted pKa shifts dramatically from 3.82 (non-brominated) to -0.83 (dibrominated), and LogP increases from approximately 0.83 to 2.36, reflecting a significant increase in lipophilicity conferred by the two bromine atoms . These differences are critical for solid-form handling, chromatographic purification, and predictions of membrane permeability.

Physicochemical Properties Formulation Solid-State Handling

Patent Inclusion in RYR Receptor Modulation: SC-51 Listed as Agent for Calcium Channel Disorders

SC-51 is explicitly listed in European Patent EP-2764867-A1, titled 'Agents for preventing and treating disorders involving modulation of the RYR receptors' . The ryanodine receptor (RYR) is an intracellular calcium release channel implicated in cardiac arrhythmias, malignant hyperthermia, and skeletal muscle disorders. Inclusion in this patent family indicates that SC-51 was evaluated—or is claimed—as a modulator of RYR receptor activity, a therapeutic axis not associated with the non-brominated or mono-brominated analogs based on publicly available patent records. While quantitative RYR modulation data for SC-51 is not publicly disclosed in the patent abstract, the patent's existence provides a documented rationale for selecting this specific dibromo derivative over unbrominated alternatives for calcium signaling research.

Calcium Signaling Ryanodine Receptor Cardiac Pharmacology

Commercial Availability at 97–98% Purity from Multiple Suppliers: Supply Chain Reliability Assessment

SC-51 (CAS 77112-56-2) is commercially available from multiple independent suppliers with documented purity specifications. Leyan (Shanghai) offers the compound at 97% purity under catalog number 2077347 . Additional suppliers including BirdoTech list purities of 98% and above with packaging options ranging from 5 g to 100 g scale . In contrast, the mono-bromo analog (CAS 2055313-70-5) has more limited commercial availability, and certain related 6,8-dibromo intermediates (e.g., CAS 87597-21-5) are primarily available through specialty suppliers without the 2-acetate functionality that distinguishes SC-51. Multi-supplier availability with consistent purity specifications reduces single-source procurement risk for research programs requiring sustained compound supply.

Procurement Supply Chain Quality Control

Database Registration in ChEMBL (CHEMBL63903): Curated Bioactivity Annotation Enables Computational Reuse

SC-51 has a registered ChEMBL compound entry (CHEMBL63903), indicating that it has been curated into one of the world's leading open-access databases of bioactive molecules with drug-like properties [1]. ChEMBL registration means the compound's structure, calculated properties, and any associated bioactivity data have been standardized and are programmatically accessible for computational workflows including virtual screening, QSAR modeling, and machine learning. The Automated Topology Builder (ATB) at the University of Queensland also hosts SC-51 (Molecule ID 102935) with pre-computed molecular dynamics topology files, NMR parameters, and X-ray docking files [2]. The non-brominated analog (CAS 77112-50-6) does not have a corresponding ChEMBL entry with equivalent bioactivity annotation depth, limiting its utility in computational drug discovery pipelines.

Cheminformatics Database Annotation Virtual Screening

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate (SC-51): Recommended Research and Industrial Application Scenarios


Kinase-Focused Library Synthesis via Sequential Cross-Coupling at C6/C8 Positions

SC-51 is optimally deployed as a starting material for building focused kinase inhibitor libraries. The imidazo[1,2-a]pyrazine core is an established isosteric replacement for the adenosine scaffold in kinase ATP-binding pockets . The two bromine atoms at C6 and C8 provide orthogonal handles for sequential Suzuki-Miyaura cross-coupling reactions, enabling systematic exploration of the C6-aryl, C8-aryl, and C6,C8-diaryl chemical space [1]. A typical workflow involves first coupling at the more reactive C8 position under controlled conditions, followed by a second coupling at C6—potentially with a different aryl boronic acid—to generate unsymmetrical diaryl products. This strategy is directly supported by the methodology demonstrated in Goel et al. (2014) and is applicable to Aurora kinase, PI3K, and CK2 inhibitor programs [1][2].

Immunomodulatory Tool Compound Development Leveraging Lymphocyte Antiproliferative Activity

Based on the Zurbonsen et al. (1999) finding that SC-51 inhibits mitogen-induced ³H-thymidine incorporation in human lymphocytes, this compound can serve as a starting point for developing immunomodulatory tool compounds or probes for phosphodiesterase (PDE)-related pathways in immune cells [3]. Researchers studying T-cell or B-cell proliferation in the context of autoimmune disease, transplant rejection, or lymphoproliferative disorders may use SC-51 as a reference compound, with the 2-acetate side chain providing a handle for further functionalization (e.g., hydrolysis to the free acid for increased aqueous solubility, or amidation for linker attachment).

Ryanodine Receptor (RYR) Pharmacology Probe in Calcium Signaling Research

SC-51's inclusion in patent EP-2764867-A1 for RYR receptor modulation positions it as a candidate probe for calcium signaling research . Investigators studying excitation-contraction coupling in cardiac or skeletal muscle, or exploring RYR-related pathologies including catecholaminergic polymorphic ventricular tachycardia (CPVT) and malignant hyperthermia, may employ SC-51 as a starting scaffold. The ethyl acetate moiety at C2 can be hydrolyzed to the carboxylic acid for improved aqueous compatibility in cellular Ca²⁺ flux assays (e.g., FLIPR or Fura-2-based measurements). Given that the 6,8-dibromo core lacking the 2-acetate group (CAS 63744-22-9) is not annotated in RYR patent families, the full SC-51 structure appears to be specifically relevant to this therapeutic axis.

Computational Drug Discovery and QSAR Model Building

SC-51's registration in ChEMBL (CHEMBL63903) and the ATB (Molecule ID 102935) enables immediate computational deployment [4][5]. The ATB provides pre-computed molecular dynamics topology files compatible with GROMOS and GROMACS force fields, facilitating molecular docking and MD simulation studies without manual parameterization [5]. Additionally, the compound's cytotoxicity IC₅₀ values against multiple cancer cell lines have been incorporated into QSAR models (e.g., the 17-compound imidazo[1,2-a]pyrazine QSAR study on MDA-MB-231, MCF-7, Hep G2, and SK-N-SH cells), where molecular volume, ionization potential, and LogP were identified as key determinants of antiproliferative activity [6]. SC-51 can be used as a test case for validating new QSAR/ML models on the imidazo[1,2-a]pyrazine scaffold.

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